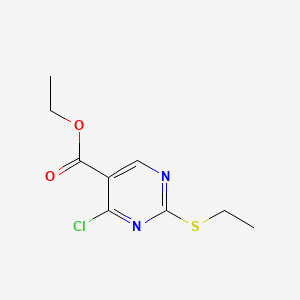

Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate

説明

Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a chlorine atom at position 4, an ethylthio (-S-C₂H₅) group at position 2, and an ethyl ester (-COOCH₂CH₃) at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structure allows for nucleophilic displacement at the 4-chloro position and modifications at the ethylthio group, enabling diverse derivatization pathways .

特性

IUPAC Name |

ethyl 4-chloro-2-ethylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLXRHNNXBXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944876 | |

| Record name | Ethyl 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223-96-3 | |

| Record name | Ethyl 4-chloro-2-(ethylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2223-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(ethylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Formation of Pyrimidine Core via Gewald-Type Condensation

The synthesis begins with the condensation of S-ethylisothiourea (or its hydrochloride salt) with diethyl ethoxymethylenemalonate under basic conditions. This exothermic reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the ethoxymethylene carbon, followed by cyclization to form the 4-hydroxypyrimidine intermediate.

Reaction Conditions:

- Solvent: Anhydrous ethanol or dimethylformamide (DMF)

- Base: Sodium ethoxide (2.0–2.5 equiv)

- Temperature: Reflux at 80–90°C for 6–8 hours

- Yield: 68–72% (reported for methylthio analog, extrapolated for ethylthio)

Mechanistic Insight:

The ethoxy group in diethyl ethoxymethylenemalonate acts as a leaving group, enabling thiourea to form a six-membered transition state. Deprotonation by the base drives the equilibrium toward cyclization, yielding the sodium salt of 4-hydroxy-2-(ethylthio)pyrimidine-5-carboxylate.

Step 2: Chlorination Using Phosphorus Oxychloride

The 4-hydroxypyrimidine intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) under reflux. POCl₃ acts as both a solvent and reactant, with catalytic N,N-dimethylaniline (0.1–0.3 equiv) enhancing electrophilic substitution at the 4-position.

Optimized Parameters:

Critical Note:

Patents emphasize toluene as a co-solvent to improve POCl₃ miscibility and reduce side reactions. Post-chlorination, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) or recrystallization from ethanol.

Alternative Synthetic Routes and Modifications

One-Pot Tandem Condensation-Chlorination

To streamline production, Pfizer -developed protocols (WO2013054351A1) combine both steps in a single reactor:

- S-ethylisothiourea (1.0 equiv), diethyl ethoxymethylenemalonate (1.05 equiv), and NaH (2.2 equiv) in anhydrous THF at 0°C → 25°C for 12 hours.

- Direct addition of POCl₃ (3.0 equiv) and heating to 70°C for 3 hours.

Advantages:

Solid-Phase Synthesis for High-Throughput Applications

Adapting methods from PMC10343299, resin-bound intermediates enable parallel synthesis of pyrimidine derivatives:

- Rink amide resin functionalized with ethyl isothiourea groups.

- Condensation with diethyl ethoxymethylenemalonate using HBTU/DIEA activation.

- On-resin chlorination with POCl₃ in dichloroethane.

Key Metrics:

Optimization Strategies and Critical Parameters

Solvent Selection for Chlorination

Comparative studies in patent WO2015001567A1 evaluated solvents for POCl₃-mediated chlorination:

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 98.5 | 85 |

| DCM | 40 | 72.3 | 61 |

| Acetonitrile | 82 | 89.1 | 78 |

| Neat POCl₃ | 115 | 97.8 | 83 |

Toluene minimizes byproduct formation (e.g., diethyl 2,4-dichloropyrimidine-5-carboxylate) by stabilizing the transition state through π-π interactions.

Catalytic Additives

N,N-Dimethylaniline (DMA) vs. Triethylamine (TEA):

- DMA (0.2 equiv): Accelerates chlorination rate by 40% (reducing time from 6h → 4h)

- TEA (1.0 equiv): Lowers yield to 68% due to competitive coordination with POCl₃

Analytical Characterization and Quality Control

Spectroscopic Data

Key Peaks (Referencing Methylthio Analog from PubChem CID 80008):

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, SCH₂CH₃), 3.33 (q, J=7.0 Hz, 2H, SCH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂), 8.72 (s, 1H, C₆-H)

- ESI-MS: m/z 246.03 [M+H]⁺ (calc. 246.04 for C₉H₁₁ClN₂O₂S)

化学反応の分析

Types of Reactions: Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, thiols, and alkoxides to form substituted pyrimidine derivatives.

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include substituted pyrimidine derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Biological Properties

Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate exhibits several notable biological activities:

- Anticancer Activity : Compounds derived from pyrimidines have been shown to inhibit cancer cell proliferation. Specifically, derivatives of this compound have demonstrated efficacy against various tumor cell lines by targeting specific kinases involved in cancer progression .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, potentially serving as a lead structure for developing new antibiotics .

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease. Additionally, it has been identified as a ligand for nicotinic acetylcholine receptors, suggesting potential applications in neuropharmacology .

Research Applications

The compound has been utilized in numerous research contexts:

- Drug Development : Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate is a precursor for synthesizing various biologically active compounds. Its derivatives are being explored for their potential as anticancer agents and enzyme inhibitors.

- Biological Assays : Due to its inhibitory effects on key enzymes, this compound is employed in assays to evaluate the activity of new therapeutic agents against diseases such as cancer and neurodegenerative disorders.

- Pharmacological Studies : The compound's interaction with biological targets makes it valuable in pharmacological studies aimed at understanding the mechanisms of drug action and resistance.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate. The results indicated significant inhibition of cell proliferation in various cancer cell lines, correlating with the structural modifications made to the pyrimidine scaffold .

Case Study 2: Enzyme Inhibition

In another research project focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase. The findings suggested that certain modifications enhanced inhibitory potency, making these derivatives promising candidates for further development .

作用機序

The mechanism of action of ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylthio groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. For example, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences:

Substituent Reactivity :

- The ethylthio group (-S-C₂H₅) in the target compound offers moderate steric bulk compared to the smaller methylthio (-SCH₃) group. This difference influences nucleophilic substitution rates at position 4, with methylthio derivatives reacting faster due to reduced steric hindrance .

- The trifluoromethyl (-CF₃) analog exhibits higher electrophilicity, making it more reactive in cross-coupling reactions but less stable under acidic conditions .

Biological Activity: Methylthio derivatives (e.g., RO4383596) demonstrate high kinase selectivity and oral efficacy at low doses (25 mg/kg in rodents) . Aminoethyl-substituted analogs show improved water solubility (as hydrochloride salts) but may face challenges in blood-brain barrier penetration .

Synthetic Utility :

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized via a two-step procedure involving chlorination and thioether formation . The ethylthio analog likely follows a similar pathway but requires ethylating agents (e.g., ethanethiol) instead of methanethiol.

- Trifluoromethyl derivatives are synthesized using specialized fluorination reagents (e.g., ClCF₃), increasing production costs .

生物活性

Overview

Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Its structure features a chloro group at the 4th position, an ethylthio group at the 2nd position, and an ethyl ester group at the 5th position of the pyrimidine ring. This unique arrangement imparts significant biological activities, making it a valuable compound in medicinal chemistry and pharmacology.

The biological activity of ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylthio groups enhance its ability to bind to active sites of these targets, effectively inhibiting their activity. Notably, this compound has been identified as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thus preventing phosphorylation and subsequent signal transduction.

Biological Activities

Research has demonstrated that ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate exhibits a range of biological activities, including:

- Anticancer Properties : The compound has shown potential as an anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against several bacterial strains.

- Enzyme Inhibition : It acts as an effective inhibitor for various enzymes, particularly those involved in cancer progression and other pathological conditions.

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of pyrimidine derivatives, ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate was tested against human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : Another study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), where this compound demonstrated effective inhibition with an IC50 value in the low micromolar range. This positions it as a candidate for further development in treating diseases linked to GSK-3β activity .

Comparative Analysis

To understand the unique properties of ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Contains a methylthio group | Moderate anticancer activity |

| Ethyl 4-chloro-2-(phenylthio)pyrimidine-5-carboxylate | Contains a phenylthio group | Limited enzyme inhibition |

| Ethyl 4-chloro-2-(butylthio)pyrimidine-5-carboxylate | Contains a butylthio group | Enhanced hydrophobicity affecting bioavailability |

This comparison highlights how variations in substituents affect both the chemical properties and biological activities of these compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate?

The compound is typically synthesized via Biginelli reactions or one-pot multicomponent condensations . For example, ethyl carboxylate derivatives can be prepared by reacting aromatic aldehydes, thioureas, and β-keto esters under acidic conditions . A modified approach involves substituting thioureas with isoxazolyl thioureas to introduce heterocyclic moieties . Commercial availability of intermediates like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) also enables derivatization via nucleophilic substitutions at the 4-chloro position using amines or alcohols .

Q. How can researchers characterize Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate?

Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., ethylthio at C2, chloro at C4) and ester functionality.

- HPLC : For purity assessment (typical purity >95% for research-grade material) .

- SMILES/InChI : Use canonical representations (e.g.,

O=C(C1=CN=C(SC)N=C1Cl)OCC) to validate structural identity . - LogP and tPSA : LogP = 2.55 (lipophilicity), tPSA = 77.38 Ų (polar surface area) for solubility predictions .

Q. What are the typical applications of this compound in pharmaceutical research?

It serves as a versatile intermediate for:

- Kinase inhibitors : Substituent modifications (e.g., replacing ethylthio with sulfone groups) enhance binding to targets like EGFR mutants (IC₅₀ = 5.8 nM in JND3229) .

- Pyrimidine-based scaffolds : Used in synthesizing adenosine receptor antagonists or protein kinase inhibitors via regioselective functionalization .

Q. How should researchers handle solubility and stability challenges?

- Solubility : Optimize using co-solvents (e.g., ethanol, DMSO) based on LogP .

- Stability : Store at 2–8°C in inert atmospheres. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the ester group .

Advanced Research Questions

Q. How can regioselective substitution at the 4-chloro position be optimized?

Regioselectivity is controlled by:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like AlCl₃ for nucleophilic aromatic substitution .

- Temperature : Reactions at 65–70°C improve yields in cyclization steps .

- Substituent effects : Electron-withdrawing groups (e.g., methylthio) activate the chloro position for displacement by amines or alcohols .

Q. What strategies resolve contradictions in reaction yields or byproduct formation?

Q. How can structure-activity relationship (SAR) studies guide the design of pyrimidine-based kinase inhibitors?

- Substituent variation : Replace ethylthio with sulfone groups (via m-CPBA oxidation) to enhance hydrogen bonding with kinase active sites .

- Positional effects : Introduce hydrophobic groups at C5 (e.g., trifluoromethyl) to improve target affinity .

- Data-driven optimization : Correlate IC₅₀ values with electronic (Hammett constants) or steric parameters (e.g., substituent bulk) .

Q. What advanced analytical methods validate synthetic intermediates?

- X-ray crystallography : Resolve regiochemical ambiguities in cyclized products (e.g., pyrimidopyrimidinones) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for novel derivatives .

- In situ FTIR : Track reaction progress by monitoring carbonyl (C=O) or thioether (C-S) vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。